2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide
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Overview
Description
2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide is a heterocyclic organic compound that contains a pyridine ring substituted with an ethylsulfanyl group at the 2-position and a propylcarboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can react with ethanethiol in the presence of a base to form 2-(ethylsulfanyl)pyridine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridines, ethanethiol, propylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The ethylsulfanyl and carboxamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-N-propylpyridine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-N-butylpyridine-3-carboxamide: Similar structure but with a butyl group instead of a propyl group.
2-(Ethylsulfanyl)-N-propylpyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position instead of the 3-position.
Uniqueness
2-(Ethylsulfanyl)-N-propylpyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the ethylsulfanyl and propylcarboxamide groups provides a distinct set of interactions and functionalities that can be exploited in various applications.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-7-12-10(14)9-6-5-8-13-11(9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,12,14) |
InChI Key |
NMBZNYHHYNSQML-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)SCC |
Origin of Product |
United States |
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